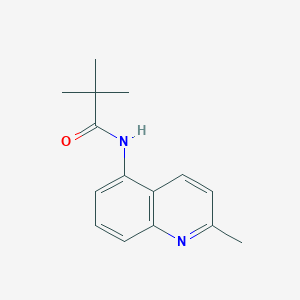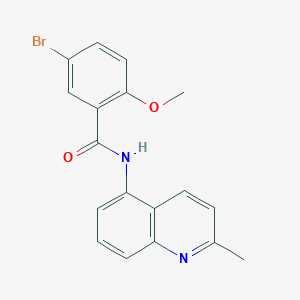methanone](/img/structure/B278080.png)
[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone, also known as CTMP, is a research chemical that has gained attention in recent years due to its potential applications in scientific research. CTMP belongs to the family of piperazine derivatives, which have been studied for their potential therapeutic effects on various diseases.
Wirkmechanismus
[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone acts as a potent inhibitor of the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of dopamine and norepinephrine, [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone increases the levels of these neurotransmitters in the brain, leading to increased activity in reward and motivation pathways.
Biochemical and Physiological Effects:
[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone has been shown to increase locomotor activity and induce hyperactivity in rodents. [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex and striatum of rats. These effects suggest that [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone may have potential therapeutic applications in disorders such as ADHD and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone is its high potency as a dopamine and norepinephrine reuptake inhibitor. This makes [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone a useful tool for studying the role of dopamine and norepinephrine in reward and motivation pathways. However, one limitation of [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone is its potential for abuse due to its stimulant effects. Careful consideration should be taken when handling [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone in a laboratory setting.
Zukünftige Richtungen
Future research on [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone could focus on its potential therapeutic applications in disorders such as ADHD and depression. Additionally, the development of more selective dopamine and norepinephrine reuptake inhibitors could lead to more targeted treatments for these disorders. Further research could also investigate the long-term effects of [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone on neurotransmitter systems and behavior.
Synthesemethoden
The synthesis of [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone involves the reaction of 4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine with 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone as a white solid with a purity of over 99%. The synthesis of [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone has been optimized to produce high yields with minimal byproducts.
Wissenschaftliche Forschungsanwendungen
[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone has been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in reward and motivation pathways in the brain. This makes [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone a potential candidate for the treatment of disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
Eigenschaften
Molekularformel |
C18H11ClF8N2O2 |
|---|---|
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-(2,3,5,6-tetrafluoro-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H11ClF8N2O2/c1-31-17-14(26)8(20)6(9(21)15(17)27)18(30)29-4-2-28(3-5-29)16-12(24)10(22)7(19)11(23)13(16)25/h2-5H2,1H3 |
InChI-Schlüssel |
VQDOATLEEGMQDQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)Cl)F)F)F)F |
Kanonische SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)Cl)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277997.png)
![3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278000.png)
![4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278001.png)
![3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278002.png)
![2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278003.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B278010.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)

![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)
![N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278014.png)


![N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278019.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278021.png)